molecular formula C29H28O B14275220 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene CAS No. 185113-37-5

1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene

Cat. No.: B14275220
CAS No.: 185113-37-5
M. Wt: 392.5 g/mol
InChI Key: OPYJJNVOAODVCY-UHFFFAOYSA-N
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Description

1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene is an organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its stability and fluorescence properties. The compound this compound is characterized by the presence of a pyrene core attached to a butyl chain, which is further linked to a 4-ethylphenyl group through a methoxy linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: N-bromosuccinimide (NBS).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives.

    Substitution: Brominated derivatives.

Scientific Research Applications

1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. The pyrene core can intercalate into DNA, making it useful in studying DNA interactions and as a potential anticancer agent. Additionally, the compound’s fluorescence properties allow it to be used as a probe for detecting specific biomolecules and monitoring biological processes .

Comparison with Similar Compounds

  • 1-{4-[(4-Methylphenyl)methoxy]butyl}pyrene
  • 1-{4-[(4-Phenyl)methoxy]butyl}pyrene
  • 1-{4-[(4-Isopropylphenyl)methoxy]butyl}pyrene

Comparison: 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic effects. This makes it distinct in terms of its reactivity and interaction with molecular targets compared to its analogs with different substituents on the phenyl ring .

Properties

CAS No.

185113-37-5

Molecular Formula

C29H28O

Molecular Weight

392.5 g/mol

IUPAC Name

1-[4-[(4-ethylphenyl)methoxy]butyl]pyrene

InChI

InChI=1S/C29H28O/c1-2-21-9-11-22(12-10-21)20-30-19-4-3-6-23-13-14-26-16-15-24-7-5-8-25-17-18-27(23)29(26)28(24)25/h5,7-18H,2-4,6,19-20H2,1H3

InChI Key

OPYJJNVOAODVCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)COCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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